![molecular formula C19H17ClFN3O2S B11686380 (2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686380.png)
(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3-Chlor-4-methylphenyl)-2-[(3-Fluorphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazinanan-Ring, eine Carboxamidgruppe und substituierte Phenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-N-(3-Chlor-4-methylphenyl)-2-[(3-Fluorphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-carboxamid umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die Kondensation von 3-Chlor-4-methylanilin mit 3-Fluorbenzaldehyd, um ein Imin-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit einem Thiazinanderivat umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern häufig bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung große Batchreaktoren umfassen, in denen die Reaktanten unter optimierten Bedingungen kombiniert werden. Die Verwendung von kontinuierlichen Durchflussreaktoren kann ebenfalls in Betracht gezogen werden, um die Effizienz und Skalierbarkeit des Prozesses zu verbessern. Reinigungsschritte wie Kristallisation, Filtration und Chromatographie sind unerlässlich, um die Verbindung in ihrer reinen Form zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
(2E)-N-(3-Chlor-4-methylphenyl)-2-[(3-Fluorphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Fluorpositionen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von entsprechenden Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2E)-N-(3-Chlor-4-methylphenyl)-2-[(3-Fluorphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit verschiedenen Biomolekülen untersucht. Sie kann als Sonde verwendet werden, um Enzymaktivitäten und Protein-Ligand-Wechselwirkungen zu untersuchen.
Medizin
In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie kann Aktivität gegen bestimmte Krankheiten oder Zustände aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
In der Industrie wird (2E)-N-(3-Chlor-4-methylphenyl)-2-[(3-Fluorphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-carboxamid bei der Produktion von Spezialchemikalien und -materialien verwendet. Seine einzigartigen Eigenschaften machen ihn für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.
Wirkmechanismus
Der Wirkmechanismus von (2E)-N-(3-Chlor-4-methylphenyl)-2-[(3-Fluorphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit zellulären Prozessen umfassen.
Wirkmechanismus
The mechanism of action of (2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-[4-(2-Furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat
- Thiosulfat-Derivate
Einzigartigkeit
(2E)-N-(3-Chlor-4-methylphenyl)-2-[(3-Fluorphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-carboxamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Chlor- als auch von Fluorgruppen einzigartig. Diese Kombination funktioneller Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, die ihn zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C19H17ClFN3O2S |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2-(3-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17ClFN3O2S/c1-11-6-7-14(9-15(11)20)22-18(26)16-10-17(25)24(2)19(27-16)23-13-5-3-4-12(21)8-13/h3-9,16H,10H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
NQVHPKPOXHFBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)F)S2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-dichloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11686299.png)
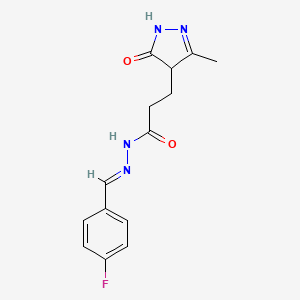
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11686306.png)
![2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11686310.png)
![Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate](/img/structure/B11686312.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686316.png)
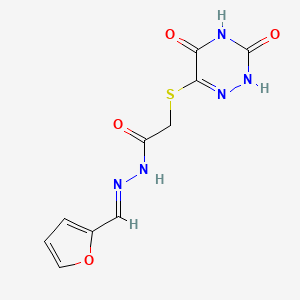
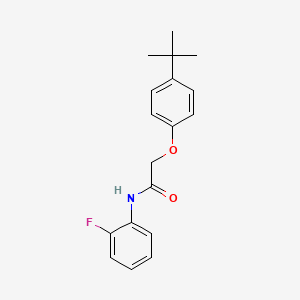
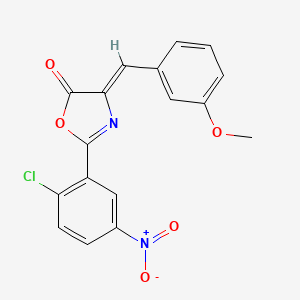
![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11686341.png)
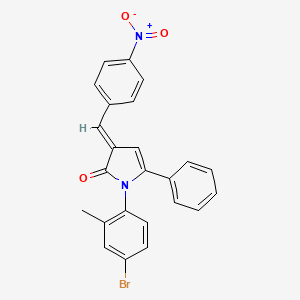
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686354.png)
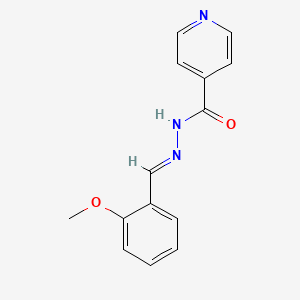
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11686381.png)
